

Comparative Bioactivity of Pyrazolo[3,4-b]pyridine Derivatives in Cancer Cell Lines

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Compound of Interest

Compound Name: *3-bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine*

Cat. No.: *B180037*

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For Researchers, Scientists, and Drug Development Professionals

The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide array of biological activities. This guide provides a comparative overview of the bioactivity of various 3-substituted-1H-pyrazolo[3,4-b]pyridine derivatives in different cancer cell lines, with a focus on their anti-proliferative effects and mechanisms of action. While specific experimental data for **3-bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine** is not extensively available in the public domain, this guide leverages data from structurally related analogs to provide a valuable reference for researchers.

Comparative Bioactivity Data

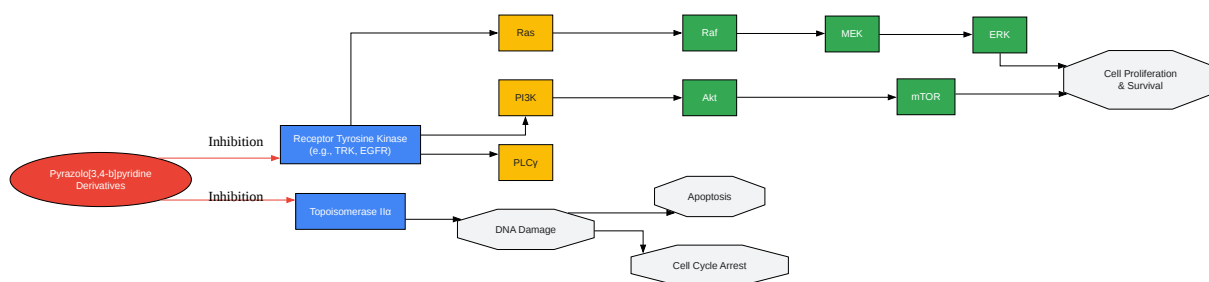
The following tables summarize the in vitro anti-proliferative activity of various pyrazolo[3,4-b]pyridine derivatives across a panel of human cancer cell lines. These compounds often exhibit potent cytotoxic effects by targeting key enzymes and signaling pathways involved in cancer progression.

Compound ID	Substitution at C3	Target Cancer Cell Line	IC50 / GI50 (μM)	Primary Molecular Target(s)	Reference
8c	Indole derivative	Leukemia (K562)	1.33	Topoisomerase IIα	[1]
Leukemia (MV4-11)	0.72	Topoisomerase IIα	[2]		
C03	Substituted phenylamino	Colorectal (Km-12)	0.304	Tropomyosin receptor kinase A (TRKA)	[3][4]
Breast (MCF-7)	>10	TRKA	[3][4]		
15y	Substituted phenyl	Glioblastoma (A172)	Micromolar range	TANK-binding kinase 1 (TBK1)	[5][6]
Glioblastoma (U87MG)	Micromolar range	TBK1	[5][6]		
Melanoma (A375, A2058)	Micromolar range	TBK1	[5][6]		
Thiazolyl-pyrazole 2	Thiazole derivative	Breast (MDA-MB231)	22.84	PPARG, EGFR, PPARA	[7]

Note: IC50 (half-maximal inhibitory concentration) and GI50 (half-maximal growth inhibition) values are standard measures of a compound's potency in inhibiting cell growth. Lower values indicate higher potency.

Key Signaling Pathways Targeted by Pyrazolo[3,4-b]pyridine Derivatives

Several critical signaling pathways implicated in cancer cell proliferation, survival, and differentiation are modulated by pyrazolo[3,4-b]pyridine derivatives.



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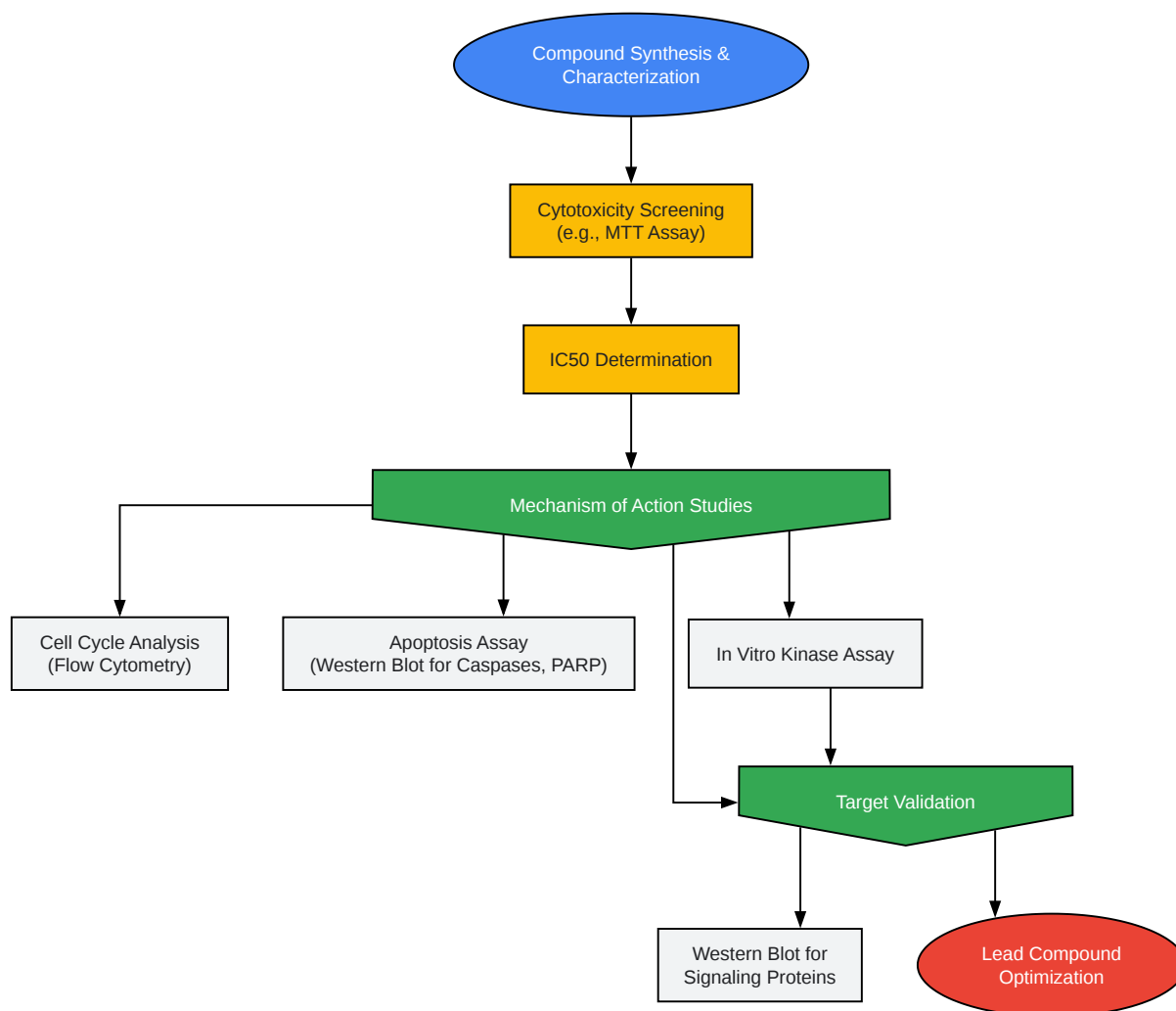
Caption: Targeted signaling pathways of pyrazolo[3,4-b]pyridine derivatives.

Experimental Protocols

Detailed methodologies are crucial for the validation and comparison of bioactive compounds. Below are standard protocols for key experiments.

General Experimental Workflow

The validation of a novel compound's bioactivity typically follows a structured workflow from initial screening to mechanistic studies.



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Caption: General workflow for validating the bioactivity of a compound.

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

- 96-well plates
- Cancer cell lines of interest
- Complete cell culture medium
- 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
- Dimethyl sulfoxide (DMSO)
- Test compound (e.g., **3-bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine**) dissolved in a suitable solvent (e.g., DMSO)

Procedure:

- Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
- Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for another 24-72 hours.
- Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
- Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

In Vitro Kinase Assay

This assay is used to determine if a compound directly inhibits the activity of a specific kinase.

Materials:

- Recombinant kinase (e.g., TRKA, TBK1)
- Kinase-specific substrate
- ATP (radiolabeled [γ - ^{32}P]ATP or non-radiolabeled for other detection methods)
- Kinase reaction buffer
- Test compound
- Detection reagents (e.g., phosphospecific antibodies, ADP-Glo™ Kinase Assay kit)

Procedure:

- Prepare a reaction mixture containing the kinase, its substrate, and the kinase buffer in a microplate.
- Add the test compound at various concentrations.
- Initiate the kinase reaction by adding ATP.
- Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).
- Stop the reaction and detect the amount of phosphorylated substrate or ADP produced.
- Calculate the percentage of kinase inhibition relative to a no-compound control and determine the IC50 value.

Western Blotting for Apoptosis Markers

This technique is used to detect the expression levels of key proteins involved in the apoptotic pathway.

Materials:

- Cells treated with the test compound
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- Protein quantification assay kit (e.g., BCA assay)
- SDS-PAGE gels and electrophoresis apparatus
- PVDF or nitrocellulose membrane
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-cleaved Caspase-3, anti-cleaved PARP, anti-Bax, anti-Bcl-2)
- HRP-conjugated secondary antibodies
- Enhanced chemiluminescence (ECL) substrate

Procedure:

- Lyse the treated cells and quantify the protein concentration.
- Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a membrane.
- Block the membrane for 1 hour at room temperature.
- Incubate the membrane with the primary antibody overnight at 4°C.
- Wash the membrane and incubate with the secondary antibody for 1 hour at room temperature.
- Detect the protein bands using an ECL substrate and an imaging system.
- Analyze the band intensities to determine the relative protein expression levels.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

- Cells treated with the test compound
- Phosphate-buffered saline (PBS)
- 70% cold ethanol
- Propidium iodide (PI) staining solution (containing RNase A)
- Flow cytometer

Procedure:

- Harvest the treated cells and wash with PBS.
- Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
- Wash the cells with PBS and resuspend in PI staining solution.
- Incubate in the dark for 30 minutes at room temperature.
- Analyze the DNA content of the cells using a flow cytometer.
- Use cell cycle analysis software to quantify the percentage of cells in each phase.

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